![molecular formula C21H19N3O2S B2949990 N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049422-85-6](/img/structure/B2949990.png)

N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b]thiazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

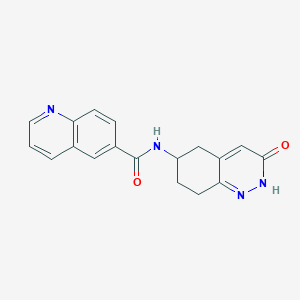

“N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b]thiazole-3-carboxamide” is a chemical compound that belongs to the class of imidazo[2,1-b]thiadiazoles . These compounds have been studied for their various biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. A method was developed for the synthesis of 2,6-disubstituted-imidazo[2,1-b][1,3,4]thiadiazoles under microwave activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials . All reactions demonstrated the benefits of microwave reactions: convenient operation, short reaction time, and good yields .Molecular Structure Analysis

The molecular structure of this compound can be characterized by techniques such as IR, NMR, and Mass spectroscopy . For instance, the 1H NMR spectrum of a similar compound showed signals corresponding to the aromatic protons and the methyl group .Chemical Reactions Analysis

The chemical reactivity of this compound can be evaluated using density functional theory (DFT) analysis. This involves calculating the frontier orbital energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the HOMO–LUMO energy gap .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. For example, it is likely to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including our compound of interest, have been reported to exhibit potent antimicrobial properties . They can be designed to target various bacterial strains and are particularly effective against certain resistant microbes. The structural moiety of thiazole is a common feature in many antimicrobial agents, such as sulfathiazole .

Anticancer Activity

The thiazole ring is a prominent feature in several anticancer drugs. Research has shown that modifications of thiazole-based compounds can lead to new molecules with potent antitumor properties . Some thiazole derivatives have been synthesized and verified for their antitumor activity, indicating the potential of our compound in cancer treatment .

Anti-Inflammatory and Analgesic Effects

Thiazole compounds are known to possess anti-inflammatory and analgesic activities . They can be used to develop new medications that help reduce inflammation and pain without the side effects associated with traditional anti-inflammatory drugs .

Antiviral and Antiretroviral Effects

Thiazoles also play a role in the development of antiviral and antiretroviral drugs . For instance, Ritonavir, a well-known antiretroviral drug, contains a thiazole ring. This suggests that our compound may have applications in the treatment of viral infections, including HIV .

Neuroprotective Properties

Some thiazole derivatives have shown neuroprotective effects , which could be beneficial in treating neurodegenerative diseases. These compounds can aid in the protection of neuronal cells and the maintenance of neurological function .

Antidiabetic Activity

Thiazole derivatives have been identified to exhibit antidiabetic properties by influencing various biological pathways involved in glucose metabolism. This opens up possibilities for the compound to be used in managing diabetes and related metabolic disorders .

Mechanism of Action

Target of Action

The primary targets of N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide are likely to be the Epidermal Growth Factor Receptor (EGFR) and Raf kinases . EGFR is a primary tumor marker in many cancer types, including breast, lung, colon, bladder, liver, cervical, prostate, and ovarian cancers . Raf kinases are part of the Ras/Raf/MEK/ERK pathway, which regulates cell division and survival .

Mode of Action

The compound interacts with its targets by inhibiting their activity. This inhibition can lead to a decrease in the proliferation of cancer cells, as these targets are often overexpressed or hyperactivated in various types of cancer . The exact mode of interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The compound affects the Ras/Raf/MEK/ERK pathway by inhibiting Raf kinases . This pathway is crucial for cell division and survival, and its dysregulation is often associated with cancer. By inhibiting Raf kinases, the compound can potentially disrupt this pathway, leading to reduced proliferation of cancer cells .

Result of Action

The molecular and cellular effects of the compound’s action are likely to include reduced proliferation of cancer cells due to the inhibition of key targets like EGFR and Raf kinases . This could potentially lead to a decrease in tumor growth in various types of cancer where these targets play a significant role .

Future Directions

The future research directions could involve further exploration of the biological activities of this compound and its derivatives. This could include testing against a wider range of biological targets and in different disease models. Additionally, modifications to the chemical structure could be explored to enhance its biological activity and reduce potential side effects .

properties

IUPAC Name |

N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c1-23(12-15-6-4-3-5-7-15)20(25)19-14-27-21-22-18(13-24(19)21)16-8-10-17(26-2)11-9-16/h3-11,13-14H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFHOUCXNOWKJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b]thiazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2949909.png)

![6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2949910.png)

![3-[[(E)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2949911.png)

![ethyl 4-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate](/img/no-structure.png)

![2-({2-[(4-Methoxybenzoyl)amino]acetyl}amino)ethyl 2-fluorobenzenecarboxylate](/img/structure/B2949913.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide](/img/structure/B2949919.png)

![N-(5-methyl-1,2-oxazol-3-yl)-3-[(5E)-5-[3-[3-[(5-methyl-1,2-oxazol-3-yl)amino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2949925.png)

![2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2949929.png)

![2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2949930.png)